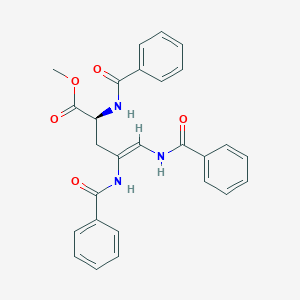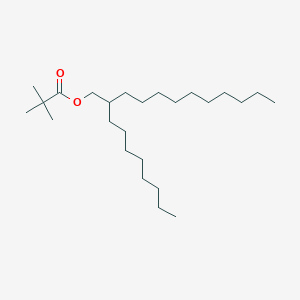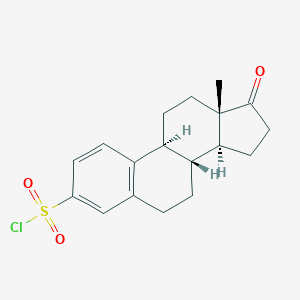
Estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride, also known as Estra-3-sulfonyl chloride, is a chemical compound that has been widely used in scientific research. It belongs to the family of estrogen sulfonates and is a derivative of estradiol, which is a natural estrogen hormone in humans.
Wirkmechanismus
Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride acts as an estrogen agonist, which means it binds to estrogen receptors in cells and activates them. Estrogen receptors are present in many different tissues and organs in the body, including the breast, uterus, bone, and brain. When activated, estrogen receptors regulate the expression of genes involved in various physiological processes.
Biochemische Und Physiologische Effekte
Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to promote the proliferation of breast cancer cells in vitro, suggesting that it may have a role in the development of breast cancer. It has also been shown to stimulate bone formation and inhibit bone resorption, suggesting that it may have a role in the treatment of osteoporosis. Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride has also been shown to have neuroprotective effects, suggesting that it may have a role in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride in lab experiments is that it is a potent estrogen agonist, which means it can be used at low concentrations to produce a significant biological effect. However, one limitation of using Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride is that it is a synthetic compound, which means it may not accurately reflect the effects of natural estrogen hormones in the body.
Zukünftige Richtungen
There are many future directions for research involving Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride. One direction is to investigate the role of estrogen in the development of breast cancer and to develop new treatments for breast cancer that target estrogen receptors. Another direction is to investigate the effects of estrogen on the immune system and to develop new treatments for autoimmune diseases. Additionally, there is a need for further research on the neuroprotective effects of estrogen and the potential use of Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride in the treatment of neurodegenerative diseases.
Synthesemethoden
Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride is synthesized from estradiol, which is a natural estrogen hormone in humans. The synthesis method involves the reaction of estradiol with chlorosulfonic acid in the presence of a catalyst. The reaction produces Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride has been widely used in scientific research as a tool to study the effects of estrogen hormones on various physiological processes. It has been used to investigate the role of estrogen in the regulation of gene expression, cell proliferation, and differentiation. Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride has also been used to study the effects of estrogen on the cardiovascular system, bone metabolism, and the immune system.
Eigenschaften
CAS-Nummer |
148259-10-3 |
|---|---|
Produktname |
Estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride |
Molekularformel |
C18H21ClO3S |
Molekulargewicht |
352.9 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3-sulfonyl chloride |
InChI |
InChI=1S/C18H21ClO3S/c1-18-9-8-14-13-5-3-12(23(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 |
InChI-Schlüssel |
ASDYGQBNTJDQGH-CBZIJGRNSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl |
Synonyme |
1,3,5-ETO-17-OSCl estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



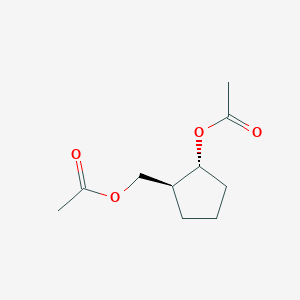
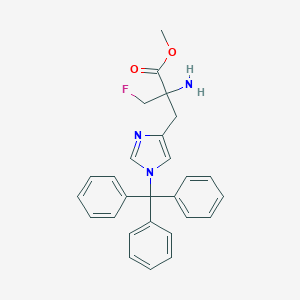
![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)
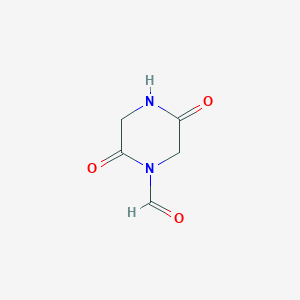
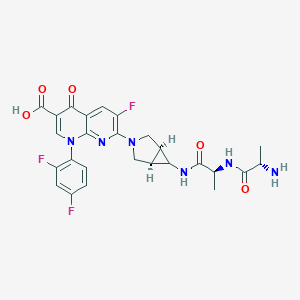
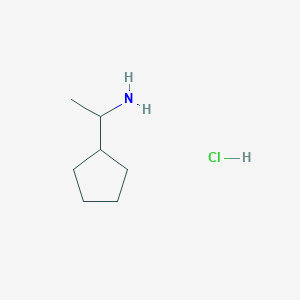
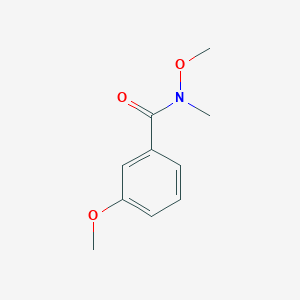
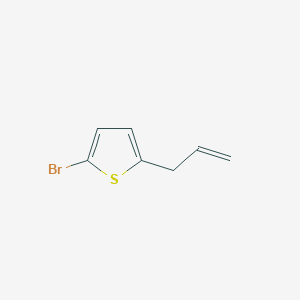
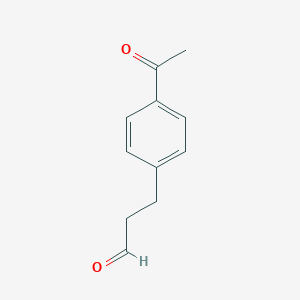
![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)
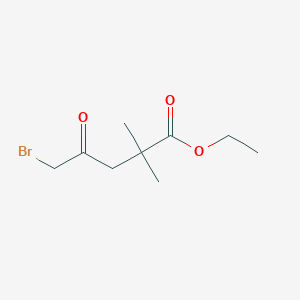
![2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117196.png)
